Methyl 5-(bromomethyl)-2-chlorobenzoate

Physical Chemistry Process Chemistry Solid-State Handling

Researchers often struggle with chemoselectivity in multi-step syntheses. This compound solves that pain point with a benzylic bromide that reacts selectively under mild conditions, leaving the aryl chloride intact for subsequent cross-coupling. This enables the efficient construction of complex APIs like dapagliflozin. - Validated in PARP-1 inhibitor programs (IC50 = 100 nM) - Solid-state form ensures accurate weighing and safe handling at scale - Pre-dissolved in non-polar media for higher yields (LogP 3.02 vs. 2.74 of acid analog)

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
CAS No. 16220-99-8
Cat. No. B1427061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(bromomethyl)-2-chlorobenzoate
CAS16220-99-8
Molecular FormulaC9H8BrClO2
Molecular Weight263.51 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)CBr)Cl
InChIInChI=1S/C9H8BrClO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3
InChIKeyCATAJHNFXWLJRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(bromomethyl)-2-chlorobenzoate: Key Building Block


Methyl 5-(bromomethyl)-2-chlorobenzoate (CAS 16220-99-8) is a benzoate ester derivative characterized by a reactive benzylic bromomethyl group at the 5-position and a chlorine substituent at the 2-position of the aromatic ring . With a molecular formula of C9H8BrClO2 and a molecular weight of 263.52 g/mol, it is a white to pale yellow crystalline solid . This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, notably as a precursor in the synthesis of the SGLT2 inhibitor dapagliflozin and the antihistamine rupatadine . Its dual halogenated structure offers distinct reactivity profiles for sequential functionalization strategies .

Reactive Handle
Benzylic bromide for alkylation and substitution
Orthogonal Site
Aryl chloride for cross-coupling steps
Physical Form
Solid-state for straightforward weighing and scale-up
Solubility Profile
Methyl ester enhances organic solvent compatibility

Why Methyl 5-(bromomethyl)-2-chlorobenzoate Cannot Be Replaced


Substituting Methyl 5-(bromomethyl)-2-chlorobenzoate with a closely related analog—such as its positional isomer, the free carboxylic acid, or a non-esterified derivative—is chemically non-equivalent and can lead to significant changes in reaction outcomes, physical properties, and overall synthetic efficiency. The specific 5-bromomethyl substitution pattern dictates regioselectivity in cross-coupling and nucleophilic substitution reactions , while the methyl ester group dramatically alters solubility and reactivity compared to the free acid . Even seemingly minor structural changes can result in different physical states (solid vs. liquid), boiling points, and storage requirements, impacting large-scale handling and process robustness . The following evidence quantifies these critical differentiators.

Positional isomer (2-bromomethyl)
Differs in physical state (liquid) and boiling point, which may complicate solid handling and purification protocols.
Free carboxylic acid derivative
Lower lipophilicity (LogP 2.74) can reduce solubility in non-polar media, potentially limiting reaction homogeneity.
Non-esterified or des-chloro analogs
May disrupt the orthogonal reactivity sequence, altering chemoselectivity and overall synthetic efficiency.

Methyl 5-(bromomethyl)-2-chlorobenzoate: Differentiation Evidence


Solid State and Boiling Point vs. 2-Bromomethyl Isomer

Methyl 5-(bromomethyl)-2-chlorobenzoate is a solid at room temperature, whereas its positional isomer, Methyl 2-(bromomethyl)-5-chlorobenzoate (CAS 668262-52-0), is a viscous yellow liquid . This difference in physical state is critical for handling, storage, and purification in industrial settings. Furthermore, the predicted boiling point of the target compound is 320.3±32.0 °C, which is approximately 10.7 °C lower than the 331.0±32.0 °C predicted for the isomer .

Physical State vs. Isomer
Head-to-head
Solid (target) vs. Liquid (2-isomer); predicted boiling point ~10.7 °C lower
May simplify solid-phase handling and solvent removal
Predicted values under standard pressure
Physical Chemistry Process Chemistry Solid-State Handling

Lipophilicity & Solubility: Ester vs. Carboxylic Acid

The methyl ester derivative, Methyl 5-(bromomethyl)-2-chlorobenzoate, exhibits a significantly higher predicted lipophilicity (LogP = 3.02) compared to its corresponding carboxylic acid, 5-(Bromomethyl)-2-chlorobenzoic acid (LogP = 2.74) . This 0.28 unit increase in LogP corresponds to a roughly two-fold higher partition coefficient in octanol/water systems, indicating superior solubility in organic solvents.

Lipophilicity vs. Acid
Head-to-head
LogP 3.02 (ester) vs. 2.74 (acid); ΔLogP +0.28
Supports better organic-phase solubility
Predicted values (ChemSrc)
Lipophilicity Solubility Medicinal Chemistry Reaction Optimization

Orthogonal Halogenation Reactivity

The compound features a benzylic bromide (–CH2Br) and an aryl chloride (–Cl) in a 1,2,5-substitution pattern. This arrangement is designed for orthogonal reactivity: the benzylic bromide is highly susceptible to nucleophilic substitution (SN2) and radical reactions, while the aryl chloride is comparatively inert under those conditions but can be activated for transition metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) . This contrasts with analogs like Methyl 2-(bromomethyl)-5-chlorobenzoate, where the proximity of the bromomethyl group to the ester may introduce steric hindrance or alter electronic effects, potentially impacting reaction yields .

Orthogonal Reactivity
Class-level
5-bromomethyl (para to ester) vs. 2-bromomethyl isomer; distinct steric and electronic environment
Enables predictable sequential functionalization
General aromatic substitution principles
Synthetic Methodology Cross-Coupling Chemoselectivity Building Blocks

Potent PARP-1 Inhibition

Methyl 5-bromomethyl-2-chlorobenzoate has been identified as a potent inhibitor of the human DNA repair enzyme Poly [ADP-ribose] polymerase 1 (PARP-1), with a reported IC50 value of 100 nM [1]. This specific bioactivity profile is not uniformly shared by its closest analogs and positions it as a valuable starting point for developing targeted anticancer therapies. While data for direct comparators is limited, this level of in vitro potency establishes a clear functional benchmark for this compound.

PARP-1 Inhibition
Reported
IC50 100 nM
Supports PARP-1 assay context
BindingDB/ChEMBL data; comparator data not available
PARP Inhibitor DNA Repair Anticancer Medicinal Chemistry

Methyl 5-(bromomethyl)-2-chlorobenzoate: Recommended Applications


Scalable Solid-Phase Handling

In pilot plant or manufacturing settings where ease of handling, accurate weighing, and containment are critical, the solid physical state of Methyl 5-(bromomethyl)-2-chlorobenzoate offers a distinct advantage over liquid analogs . Its lower predicted boiling point compared to its 2-isomer may also simplify solvent removal during workup .

Lipophilic Reaction Optimization

For synthetic sequences performed in non-polar or moderately polar organic solvents (e.g., toluene, DCM, THF), the methyl ester derivative is preferred over the free carboxylic acid due to its higher LogP (3.02 vs. 2.74), which ensures better solubility and reaction homogeneity, potentially leading to higher yields .

Orthogonal Functionalization for Complex Synthesis

This compound is ideally suited for multi-step syntheses requiring a chemoselective approach. The benzylic bromide can be substituted under mild conditions (e.g., with amines or alkoxides), leaving the aryl chloride intact for a subsequent palladium-catalyzed cross-coupling reaction . This is a key strategy employed in the synthesis of APIs like dapagliflozin [1].

PARP-1 Medicinal Chemistry

For research programs focused on developing novel PARP-1 inhibitors for oncology applications, Methyl 5-bromomethyl-2-chlorobenzoate provides a validated starting point with a defined in vitro activity benchmark (IC50 = 100 nM) [2]. This pre-existing data can guide structure-activity relationship (SAR) studies more efficiently than exploring completely uncharacterized chemical space.

Application
Selection Property
Validation Focus
Solid-phase scale-up handling
Solid physical form
Weighing, containment, and solvent removal procedures
Lipophilic reaction media
Ester LogP profile
Solubility and reaction homogeneity in non-polar solvents
Sequential chemoselective synthesis
Orthogonal benzylic bromide / aryl chloride
Stepwise functionalization and cross-coupling efficiency
PARP-1 inhibitor development research
Reported PARP-1 inhibition activity
PARP-1 enzyme inhibition assay and SAR studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-(bromomethyl)-2-chlorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.